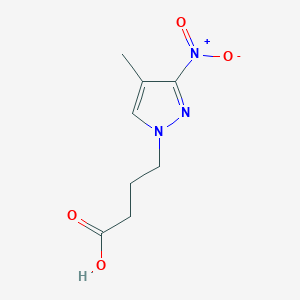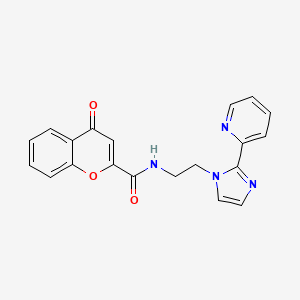
4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Docking Studies and Anticancer Activity
A study on chromeno[4,3-b]pyridine derivatives, which share structural similarities with 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide, highlighted their design, synthesis, and application in breast cancer research. These compounds underwent docking studies, computational ADME, and Lipinski's analysis, followed by molecular docking and binding energy assessments to evaluate their anticancer activities, particularly against breast cancer cell lines such as MCF-7. The oxolone moiety was identified as a crucial feature for effective interaction, with certain compounds showing high activity towards the breast cancer cell line. This study emphasizes the potential of similar compounds in cancer therapeutics (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).
Synthesis of Imidazo[1,2-a]pyridines
Another research explored the synthesis of imidazo[1,2-a]pyridines, achieved via a tandem three-component reaction using microwave irradiation, showcasing the method's high chemo- and regioselectivity. This strategy's attractiveness lies in its efficiency and selectivity, providing a pathway to synthesize compounds related to this compound with potential applications in various fields of medicinal chemistry (Ming Li, Tengfei Li, Kelong Zhao, Mingda Wang, L. Wen, 2013).
Crystallographic and Structural Analysis
The structural analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, closely related to the chemical of interest, provided insights into their crystallographic properties. This research described the crystallization behavior, anti-rotamer conformation about the C-N bond, and the amide O atom's positional relationship with the pyran ring's O atom. Understanding these structural characteristics can be vital for the rational design of new compounds with enhanced biological or chemical properties (J. Reis, A. Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).
Antimicrobial and Antioxidant Activities
Research on the synthesis and microbial activity of novel 3-methyl-2-pyrazolin-5-one derivatives, which are structurally related to the compound , assessed their antibacterial and antifungal properties. These compounds demonstrated considerable activity against bacterial and fungal strains, indicating the potential of structurally similar compounds in developing new antimicrobial agents (M. S. Mostafa, N. M. El-Salam, O. Alothman, 2013).
Propiedades
IUPAC Name |
4-oxo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-16-13-18(27-17-7-2-1-5-14(16)17)20(26)23-10-12-24-11-9-22-19(24)15-6-3-4-8-21-15/h1-9,11,13H,10,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBFVQKCQNOESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
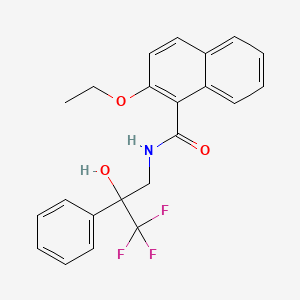
![(4-Ethylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2722933.png)
![1-(4-Bromo-3-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2722934.png)


![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2722941.png)
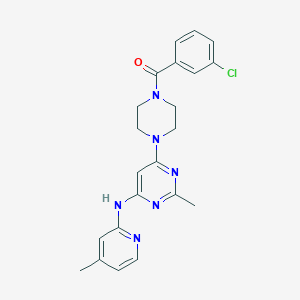

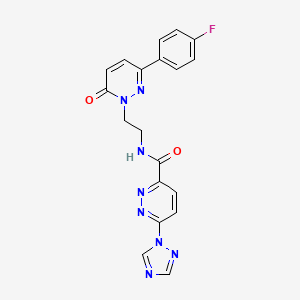
![(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722948.png)
![N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea](/img/structure/B2722949.png)
![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2722951.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2722952.png)
